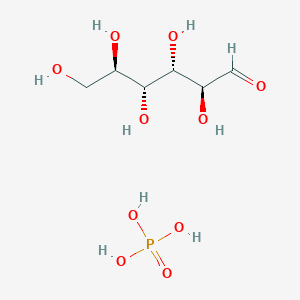

Mannose phosphate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15O10P |

|---|---|

Molecular Weight |

278.15 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |

InChI |

InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4)/t3-,4-,5-,6-;/m1./s1 |

InChI Key |

NDVRKEKNSBMTAX-MVNLRXSJSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O.OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O |

Origin of Product |

United States |

Biochemical Pathways of Mannose Phosphate

Biosynthesis of Mannose-6-Phosphate (B13060355)

Mannose-6-phosphate (M6P) is generated within the cell through several key enzymatic reactions, ensuring a supply for essential downstream pathways.

The primary route for the synthesis of mannose-6-phosphate from extracellular mannose is through phosphorylation. wikipedia.org This reaction is predominantly catalyzed by hexokinase, the same enzyme responsible for the phosphorylation of glucose. wikipedia.orgnumberanalytics.com Hexokinase transfers a phosphate (B84403) group from ATP to mannose, yielding mannose-6-phosphate (M6P). nih.gov This process is subject to regulation, as an accumulation of M6P can lead to feedback inhibition of hexokinase activity. numberanalytics.com

Research has also identified other enzymes capable of this phosphorylation. A polyphosphate-dependent mannose kinase found in Arthrobacter sp., for instance, can synthesize M6P using inorganic polyphosphate as the phosphate donor instead of the more energetically expensive ATP. mdpi.comresearchgate.net Studies on mammalian hexokinase have shown it has a greater affinity for the α-anomer of D-mannose compared to the β-anomer. nih.gov

Mannose-6-phosphate has a direct link to the glycolytic pathway through the action of mannose-6-phosphate isomerase (MPI), also known as phosphomannose isomerase (PMI). wikipedia.orgwikipedia.org This enzyme catalyzes the reversible interconversion of mannose-6-phosphate (an aldose) and fructose-6-phosphate (B1210287) (a ketose). wikipedia.orgmedchemexpress.com This allows the cell to either direct mannose towards energy production via glycolysis or synthesize mannose derivatives from glycolytic intermediates. numberanalytics.comwikipedia.org The reaction mechanism is believed to proceed through a cis-enediol intermediate and is dependent on a zinc ion as an essential cofactor. wikipedia.orgebi.ac.uk The enzyme is highly selective for the β-anomer of M6P. wikipedia.org The critical nature of this enzyme is highlighted by the fact that its absence leads to the toxic accumulation of M6P, which can inhibit key enzymes in glucose metabolism. nih.gov

While cells can take up mannose from the extracellular environment, a significant portion of the mannose required for glycosylation is synthesized endogenously from glucose. wikipedia.orgnih.govnih.gov This pathway leverages core metabolic enzymes. Glucose is first converted into fructose-6-phosphate through the initial steps of glycolysis. nih.gov Subsequently, the enzyme mannose-6-phosphate isomerase (MPI) converts this fructose-6-phosphate into mannose-6-phosphate, effectively channeling glucose-derived carbons into the mannose metabolic stream. wikipedia.orgnih.gov In most cell types, the majority of mannose found in N-glycans originates from glucose via this pathway. nih.gov

Downstream Metabolic Fates of Mannose-6-Phosphate

Once synthesized, mannose-6-phosphate is directed toward several critical metabolic functions, most notably the production of activated sugar donors for glycosylation.

The next committed step in the utilization of mannose for glycosylation is the isomerization of mannose-6-phosphate to mannose-1-phosphate (M1P). researchgate.net This reaction is catalyzed by the enzyme phosphomannomutase 2 (PMM2). wikipedia.orgmedlineplus.gov PMM2 facilitates the intramolecular transfer of the phosphate group from the C-6 to the C-1 position of the mannose sugar. nih.govproteopedia.org This conversion is essential, as mannose-1-phosphate is the direct precursor for the synthesis of GDP-mannose. researchgate.netwikipedia.orgmedlineplus.gov The vital importance of PMM2 is underscored by the fact that mutations in the PMM2 gene are the cause of PMM2-Congenital Disorder of Glycosylation (PMM2-CDG), the most common inherited disorder of glycosylation. researchgate.netmedlineplus.gov

Mannose-1-phosphate serves as the substrate for the synthesis of high-energy mannose donors. The first of these is GDP-mannose. The enzyme mannose-1-phosphate guanyltransferase catalyzes the reaction between mannose-1-phosphate and guanosine (B1672433) triphosphate (GTP) to produce GDP-mannose. nih.gov GDP-mannose is a key nucleotide sugar that acts as the direct mannose donor for the synthesis of the first five mannose residues in the N-glycan precursor. reactome.org

For glycosylation reactions occurring within the lumen of the endoplasmic reticulum (ER), a different mannose donor is required. researchgate.net GDP-mannose is used to synthesize dolichol-phosphate-mannose (Dol-P-Man). researchgate.netnih.gov This reaction is catalyzed by dolichol-phosphate mannose synthase (DPMS), which transfers the mannose residue from GDP-mannose to a lipid carrier, dolichyl phosphate, on the cytoplasmic face of the ER. nih.gov The resulting Dol-P-Man is then translocated across the ER membrane into the lumen. nih.gov Inside the ER, Dol-P-Man serves as the essential mannose donor for further elongation of N-glycans, as well as for O-mannosylation, C-mannosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors. researchgate.netnih.gov

Data Tables

Table 1: Key Enzymes in Mannose Phosphate Metabolism

| Enzyme Name | Abbreviation(s) | Substrate(s) | Product(s) | Primary Function |

| Hexokinase | HK | Mannose, ATP | Mannose-6-Phosphate, ADP | Phosphorylation of mannose. numberanalytics.com |

| Mannose Kinase | Mannose, Polyphosphate | Mannose-6-Phosphate | Phosphorylation of mannose using polyphosphate. mdpi.com | |

| Mannose-6-Phosphate Isomerase | MPI, PMI | Mannose-6-Phosphate | Fructose-6-Phosphate | Interconversion between mannose and fructose (B13574) pathways. wikipedia.org |

| Phosphomannomutase 2 | PMM2 | Mannose-6-Phosphate | Mannose-1-Phosphate | Isomerization to prepare for nucleotide sugar synthesis. wikipedia.orgmedlineplus.gov |

| Mannose-1-Phosphate Guanyltransferase | ManC | Mannose-1-Phosphate, GTP | GDP-Mannose, Pyrophosphate | Synthesis of the activated mannose donor GDP-mannose. nih.gov |

| Dolichol-Phosphate Mannose Synthase | DPMS | GDP-Mannose, Dolichyl Phosphate | Dolichol-Phosphate-Mannose, GDP | Synthesis of the lipid-linked mannose donor for ER reactions. nih.gov |

Involvement in Protein Glycosylation Pathways

This compound and its activated form, dolichol-phosphate-mannose, are central to several critical protein glycosylation pathways that occur primarily within the endoplasmic reticulum (ER) and Golgi apparatus. These pathways result in the covalent attachment of mannose-containing oligosaccharides (glycans) to proteins, a modification essential for a vast array of biological functions, including protein folding, stability, trafficking, and cell-cell recognition. The major glycosylation pathways involving this compound derivatives are N-glycosylation, O-glycosylation, C-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors.

N-Glycosylation

N-linked glycosylation is a widespread post-translational modification where a pre-assembled oligosaccharide is attached to the asparagine (Asn) residue of a nascent polypeptide chain. A specific and crucial branch of this pathway is the formation of the mannose-6-phosphate (M6P) tag, which serves as a targeting signal for routing acid hydrolase precursor proteins to the lysosome. wikipedia.org

The process begins in the cis-Golgi apparatus, where high-mannose type N-glycans on newly synthesized lysosomal enzymes are recognized by the enzyme GlcNAc-1-phosphotransferase (GNPT). nih.govpnas.org GNPT is a multimeric enzyme complex that specifically identifies a conformational signal on the surface of lysosomal enzymes, ensuring that only these proteins are tagged for lysosomal transport. nih.gov

The generation of the M6P signal is a two-step enzymatic process:

Phospho-GlcNAc Transfer: GNPT catalyzes the transfer of an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) group from the sugar donor UDP-GlcNAc to the C6 hydroxyl position of one or more mannose residues on the N-linked glycan. nih.govpnas.org This creates a phosphodiester intermediate, 'GlcNAc-1-phosphate-6-O-mannose'. nih.gov

Uncovering Step: A second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (also known as the "uncovering enzyme" or UCE), located in the trans-Golgi, removes the terminal GlcNAc residue. nih.govresearchgate.net This exposes the M6P moiety. researchgate.net

Once the M6P tag is exposed, it is recognized and bound by mannose-6-phosphate receptors (MPRs) in the trans-Golgi network at a pH of approximately 6.5–6.7. wikipedia.org The receptor-ligand complexes are then packaged into clathrin-coated vesicles and transported to the late endosomes. wikipedia.orgnih.gov The acidic environment of the late endosome (pH ~6.0) causes the dissociation of the enzyme from the receptor. wikipedia.org The hydrolase is then delivered to the lysosome, while the MPR is recycled back to the Golgi for another round of transport. wikipedia.org Aberrations in this pathway can lead to lysosomal storage diseases. pnas.org

Table 1: Key Stages of Mannose-6-Phosphate Tag Formation in N-Glycosylation

| Step | Location | Enzyme | Donor Substrate | Action | Outcome |

| 1. Recognition & Phosphorylation | cis-Golgi | GlcNAc-1-phosphotransferase (GNPT) | UDP-GlcNAc | Transfers GlcNAc-1-phosphate to specific mannose residues on high-mannose N-glycans of lysosomal enzymes. nih.govpnas.org | Formation of a GlcNAc-P-Man phosphodiester linkage. nih.gov |

| 2. Uncovering | trans-Golgi | Uncovering Enzyme (UCE) | N/A | Removes the terminal GlcNAc from the phosphodiester. researchgate.net | Exposure of the Mannose-6-Phosphate (M6P) targeting signal. researchgate.net |

| 3. Receptor Binding & Transport | trans-Golgi Network | Mannose-6-Phosphate Receptor (MPR) | N/A | Binds the M6P tag on the lysosomal enzyme. wikipedia.org | Packaging of the enzyme-receptor complex into vesicles for transport to the late endosome. wikipedia.orgnih.gov |

| 4. Dissociation & Delivery | Late Endosome | N/A | N/A | Low pH causes dissociation of the enzyme from the MPR. wikipedia.org | The enzyme is delivered to the lysosome, and the MPR is recycled. wikipedia.org |

O-Glycosylation

O-linked mannosylation (O-mannosylation) is a type of post-translational modification where a mannose residue is attached to the hydroxyl group of a serine (Ser) or threonine (Thr) amino acid residue. nih.gov This process is initiated in the endoplasmic reticulum and is vital for the function of certain proteins, particularly in muscle and nerve tissues. nih.govresearchgate.net

The key mannosyl donor for this pathway is dolichol-phosphate-mannose (DPM), which is synthesized from GDP-mannose and dolichol phosphate on the cytosolic side of the ER. nih.gov The initial transfer of mannose from DPM to a protein is catalyzed by a complex of two protein O-mannosyltransferases, POMT1 and POMT2. nih.govnih.gov

Following the initial attachment of mannose, the glycan can be extended in the Golgi apparatus to form various core structures. nih.govkegg.jp For example, on α-dystroglycan, a critical protein for muscle integrity, the O-mannose glycan is elongated and can be phosphorylated at the 6-position of the mannose. nih.gov This specific phosphorylated glycan structure is essential for α-dystroglycan's ability to bind to extracellular matrix proteins like laminin. nih.gov Defects in the O-mannosylation pathway are associated with a group of congenital muscular dystrophies known as dystroglycanopathies. nih.govnih.gov

Table 2: Core Events in O-Mannosylation

| Event | Location | Key Enzymes/Proteins | Donor Substrate | Action | Significance |

| DPM Synthesis | Cytosolic face of ER | DPM synthase complex (e.g., DPM1) | GDP-Mannose, Dolichol phosphate | Synthesizes the activated mannose donor, dolichol-phosphate-mannose (DPM). nih.gov | Provides the mannosyl donor for the initial glycosylation step. nih.gov |

| Initiation | Endoplasmic Reticulum (ER) | POMT1/POMT2 complex | Dolichol-phosphate-mannose (DPM) | Transfers mannose to Ser/Thr residues of the target protein. nih.govnih.gov | Begins the O-mannose glycan chain. nih.gov |

| Elongation & Modification | Golgi Apparatus / ER | Various Glycosyltransferases (e.g., LARGE), POMK | Sugar donors (e.g., UDP-GlcNAc), ATP | Adds subsequent monosaccharides and phosphate groups to the initial mannose. nih.govresearchgate.net | Creates diverse, functional glycan structures essential for protein function, such as extracellular matrix binding. nih.gov |

C-Mannosylation

C-mannosylation is a unique form of glycosylation characterized by the formation of a stable carbon-carbon (C-C) bond between the C1 atom of an α-mannose and the C2 atom of the indole (B1671886) ring of a tryptophan (Trp) residue. protpi.chuzh.ch This modification differs fundamentally from the C-O bonds formed in N- and O-glycosylation. nih.gov

The reaction occurs in the endoplasmic reticulum and is catalyzed by a microsomal C-mannosyltransferase. nih.govmolbiolcell.org Like O-mannosylation, the mannosyl donor for this pathway is dolichol-phosphate-mannose (Dol-P-Man). uzh.chmolbiolcell.org The enzyme recognizes a specific acceptor sequence on the substrate protein, typically W-x-x-W (where 'W' is tryptophan and 'x' is any amino acid), and attaches the mannose to the first tryptophan in this motif. protpi.chmolbiolcell.org

C-mannosylation has been identified on a variety of secretory and membrane proteins, including members of the thrombospondin type I repeat (TSR) superfamily and cytokine receptors. uzh.chnih.gov While its precise functions are still being elucidated, research suggests that C-mannosylation plays a role in the proper folding, trafficking, and secretion of substrate proteins. uzh.chnih.gov

Table 3: The C-Mannosylation Pathway

| Component | Description | Reference |

| Mannosyl Donor | Dolichol-phosphate-mannose (Dol-P-Man) | nih.govmolbiolcell.org |

| Acceptor Residue | Tryptophan (Trp) | protpi.chuzh.ch |

| Acceptor Sequence | Typically W-x-x-W, where the first Trp is mannosylated | protpi.chmolbiolcell.org |

| Enzyme | C-mannosyltransferase | protpi.chnih.gov |

| Location | Endoplasmic Reticulum (ER) | uzh.chnih.gov |

| Resulting Linkage | C1 (α-mannose) to C2 (indole ring of Trp) C-C bond | protpi.ch |

Glycosylphosphatidylinositol (GPI) Anchor Synthesis

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that tether many eukaryotic proteins to the cell surface. nih.gov The synthesis of the GPI anchor is a conserved, multi-step process that takes place in the endoplasmic reticulum. nih.govresearchgate.net Mannose is a central component of the conserved core glycan of the GPI anchor. nih.govfrontiersin.org

The GPI core structure is EtNP-6Manα1-2Manα1-6Manα1-4GlcNα1-6myo-inositol-P-lipid, where 'Man' is mannose, 'GlcN' is glucosamine, and 'EtNP' is ethanolamine (B43304) phosphate. nih.govoup.com GPI synthesis begins on the cytoplasmic face of the ER with the transfer of N-acetylglucosamine (GlcNAc) to a phosphatidylinositol (PI) molecule. nih.govfrontiersin.org After deacetylation, the resulting GlcN-PI is flipped to the luminal side of the ER. frontiersin.org

Inside the ER lumen, three mannose residues are sequentially added from the donor dolichol-phosphate-mannose (Dol-P-Man). royalsocietypublishing.org These reactions are catalyzed by specific GPI-mannosyltransferases:

Mannose I is added by PIG-M. royalsocietypublishing.org

Mannose II is added by PIG-V. royalsocietypublishing.org

Mannose III is added by PIG-B. frontiersin.org

Following the addition of the three mannose residues and an ethanolamine phosphate bridge, the completed GPI anchor is transferred en bloc to the C-terminus of a recipient protein by the GPI transamidase complex. nih.govfrontiersin.org This process anchors the protein to the outer leaflet of the cell membrane. royalsocietypublishing.org

Table 4: Role of Mannose in GPI-Anchor Synthesis

| Step | Enzyme | Mannose Donor | Action | Resulting Structure |

| Addition of Mannose I | GPI-Mannosyltransferase I (PIG-M) | Dol-P-Man | Transfers the first mannose in an α1-4 linkage to GlcN-(acyl)PI. royalsocietypublishing.org | Man-GlcN-(acyl)PI |

| Addition of Mannose II | GPI-Mannosyltransferase II (PIG-V) | Dol-P-Man | Transfers the second mannose in an α1-6 linkage to the first mannose. royalsocietypublishing.org | Man-(Man)-GlcN-(acyl)PI |

| Addition of Mannose III | GPI-Mannosyltransferase III (PIG-B) | Dol-P-Man | Transfers the third mannose in an α1-2 linkage to the second mannose. frontiersin.orgoup.com | Man-(Man)-(Man)-GlcN-(acyl)PI |

Enzyme Systems Governing Mannose Phosphate Metabolism and Lysosomal Tagging

Mannose Kinases and Hexokinases

The entry of mannose into metabolic and glycosylation pathways begins with its phosphorylation to mannose-6-phosphate (B13060355) (M6P). numberanalytics.com This crucial first step is primarily catalyzed by hexokinase, the same enzyme responsible for phosphorylating glucose. numberanalytics.comresearchgate.net Hexokinases are a family of enzymes that catalyze the phosphorylation of six-carbon sugars (hexoses). nih.gov Mannose is phosphorylated by hexokinase using ATP as the phosphate (B84403) donor, yielding M6P and ADP. youtube.com

Research into the kinetics of this reaction in rat tissues has shown that mammalian hexokinase exhibits a specific preference for the anomers of D-mannose. nih.gov The enzyme displays a greater affinity (lower Km) for the alpha-anomer but a lower maximal velocity (Vmax) compared to the beta-anomer. nih.gov While ATP-dependent hexokinases are the primary enzymes for this reaction in mammals, other types of mannose kinases exist. For instance, studies have identified polyphosphate-dependent mannose kinases in bacteria, such as Arthrobacter sp., which can use inorganic polyphosphate as a cost-effective phosphate donor instead of the more expensive ATP. mdpi.com

| Enzyme Family | Primary Function | Substrate(s) | Phosphate Donor | Notes |

| Hexokinases | Phosphorylation of hexoses | Mannose, Glucose, etc. | ATP | The main enzyme for mannose phosphorylation in mammals. numberanalytics.comresearchgate.net |

| Mannose Kinases | Phosphorylation of mannose | Mannose | Polyphosphate (in some bacteria) | Provides an alternative, ATP-independent pathway. mdpi.com |

Mannose-6-Phosphate Isomerase (MPI/PMI)

Mannose-6-phosphate isomerase (MPI), also known as phosphomannose isomerase (PMI), is a vital enzyme that catalyzes the reversible interconversion of mannose-6-phosphate (M6P) and fructose-6-phosphate (B1210287) (F6P). wikipedia.orguniprot.org This reaction links mannose metabolism directly to glycolysis, as F6P is a key intermediate in the glycolytic pathway. numberanalytics.com The enzyme is critical for providing D-mannose derivatives needed for various glycosylation reactions in eukaryotes. uniprot.orguniprot.org

The isomerization of the aldose M6P to the ketose F6P is a complex process that involves several steps. The proposed mechanism includes the opening of the sugar's ring structure, followed by a proton transfer between carbon atoms C1 and C2, which proceeds through a cis-enediol intermediate. wikipedia.orgnih.gov After the isomerization, the ring is closed to form the final product. nih.gov MPI demonstrates a high degree of stereospecificity, selectively binding and acting upon the beta-anomer of M6P. wikipedia.org The alpha-anomer of M6P shows no activity and may even act as a weak inhibitor of the enzyme. wikipedia.org

MPI is a monomeric metalloenzyme that depends on a divalent metal ion cofactor for its activity. wikipedia.orgnih.gov In human and most other type I PMIs, this cofactor is zinc (Zn²⁺). wikipedia.orguniprot.orgnih.gov The zinc ion is crucial for substrate binding and is coordinated by several amino acid residues within the enzyme's active site. wikipedia.orgnih.gov In human MPI, these residues include Gln111, His113, Glu138, and His285. wikipedia.orguniprot.org The presence of this tightly bound zinc ion is a defining feature of type I phosphomannose isomerases. nih.gov

The activity of MPI can be inhibited by several compounds. Known inhibitors include erythrose 4-phosphate and mannitol (B672) 1-phosphate. wikipedia.org Additionally, the alpha-anomer of the substrate M6P can act as a weak inhibitor. wikipedia.org A particularly potent inhibitor is 5-Phospho-D-arabinonohydroxamic acid (5PAH), which has been shown to inhibit human PMI with a Ki value of 41 nM, the lowest ever reported for a PMI inhibitor. nih.gov This compound is an analogue of the postulated 1,2-cis-enediol high-energy intermediate of the reaction. nih.gov

Phosphomannomutases (PMMs), particularly PMM2

Phosphomannomutase 2 (PMM2) is a critical enzyme in the glycosylation pathway that catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. nih.govresearchgate.net This isomerization is a key step in the synthesis of GDP-mannose, a vital building block required for the N-glycosylation of proteins. researchgate.net The PMM2 enzyme functions as a homodimer. researchgate.net

Mutations in the PMM2 gene that result in reduced or absent enzyme activity cause PMM2-congenital disorder of glycosylation (PMM2-CDG), which was previously known as CDG-Ia. nih.govmedlineplus.gov This is the most common of the congenital disorders of glycosylation. medlineplus.govnews-medical.netresearchgate.net The deficiency of functional PMM2 leads to the insufficient production of mannose-1-phosphate, which in turn disrupts the synthesis of lipid-linked oligosaccharides and results in the hypoglycosylation of numerous glycoproteins. nih.gov This impairment affects protein folding, stability, and function, leading to the wide-ranging, multi-systemic symptoms seen in PMM2-CDG patients. nih.govmedlineplus.gov

N-acetylglucosamine-1-phosphotransferase (GNPT) Complex

The mannose-6-phosphate (M6P) targeting signal is the primary marker that directs acid hydrolase precursor proteins to the lysosome. wikipedia.org This tag is created in the cis-Golgi apparatus by the action of the N-acetylglucosamine-1-phosphotransferase (GNPT) complex. wikipedia.orgwikipedia.org

GNPT is a large, 400-kDa heterohexameric enzyme complex composed of two alpha (α), two beta (β), and two gamma (γ) subunits (α₂β₂γ₂). wikipedia.orgnih.gov The α and β subunits are encoded by a single gene, GNPTAB, and are produced by proteolytic cleavage of a precursor protein. nih.gov The γ subunit is encoded by a separate gene, GNPTG. wikipedia.org

The function of the GNPT complex is to catalyze the first of two steps in the formation of the M6P marker. wikipedia.orgnih.gov In this initial step, GNPT transfers a phospho-N-acetylglucosamine (phospho-GlcNAc) group from a UDP-GlcNAc donor molecule to one or more mannose residues on the N-linked glycans of a newly synthesized lysosomal hydrolase. nih.govresearchgate.net The α and β subunits contain the catalytic domain, while the γ subunit is involved in recognizing and binding the lysosomal hydrolase substrates. wikipedia.orgnih.gov Following this transfer, a second enzyme, an "uncovering enzyme," removes the GlcNAc moiety, exposing the M6P tag. researchgate.net This exposed tag is then recognized by M6P receptors in the trans-Golgi network, which ensures the proper trafficking of the hydrolase to the lysosome. wikipedia.org

| Enzyme | Gene(s) | Subunit Composition | Function |

| PMM2 | PMM2 | Homodimer | Converts mannose-6-phosphate to mannose-1-phosphate. nih.govresearchgate.net |

| GNPT | GNPTAB, GNPTG | α₂β₂γ₂ Heterohexamer | Catalyzes the transfer of phospho-GlcNAc to mannose residues on lysosomal enzymes. wikipedia.orgnih.gov |

Subunit Composition (GNPTAB, GNPTG) and Gene Products

The central enzyme in the M6P pathway is UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase). This enzyme is a membrane-bound, heterohexameric complex composed of two alpha (α), two beta (β), and two gamma (γ) subunits (α2β2γ2). medlineplus.govmedlineplus.govwikipedia.orgmedlineplus.gov The synthesis of this complex is directed by two distinct genes: GNPTAB and GNPTG. medlineplus.govmedlineplus.gov

The GNPTAB gene encodes a large precursor protein that is subsequently cleaved by proteolytic action within the Golgi to produce the mature α and β subunits. nih.govgenecards.org The α/β subunits are considered the catalytic core of the enzyme complex. genecards.orgpnas.org The GNPTG gene provides the instructions for making the gamma (γ) subunit. wikipedia.orgmedlineplus.govmedlineplus.gov The complete, functional enzyme is assembled from these three subunit types. medlineplus.govwikipedia.org Mutations in the GNPTAB gene are associated with the lysosomal storage disorders mucolipidosis II alpha/beta and mucolipidosis III alpha/beta, which result from deficient or absent GlcNAc-1-phosphotransferase activity. medlineplus.govmedlineplus.govsequencing.com Similarly, mutations in the GNPTG gene can cause mucolipidosis III gamma. medlineplus.govmedlineplus.gov

Table 1: Gene Products of the GlcNAc-1-Phosphotransferase Complex

| Gene | Encoded Subunit(s) | Subunit Function | Associated Disorders |

|---|---|---|---|

| GNPTAB | Alpha (α) and Beta (β) | Forms the catalytic core of the enzyme complex. genecards.orgpnas.org The α subunit contains key substrate recognition domains. pnas.orgnih.gov | Mucolipidosis II alpha/beta, Mucolipidosis III alpha/beta medlineplus.govsequencing.com |

| GNPTG | Gamma (γ) | Involved in substrate recognition and binding. nih.govpnas.org | Mucolipidosis III gamma medlineplus.govmedlineplus.govmapmygenome.in |

Enzymatic Mechanism of Phospho-N-acetylglucosamine Transfer

GlcNAc-1-phosphotransferase catalyzes the first of two crucial steps in the synthesis of the M6P recognition marker. medlineplus.govnih.govnih.gov The enzymatic reaction involves the transfer of a phospho-N-acetylglucosamine (GlcNAc-1-phosphate) group from the donor molecule, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), to the C-6 hydroxyl group of specific mannose residues on the high-mannose-type N-linked glycans of newly synthesized lysosomal hydrolases. nih.govnih.govresearchgate.net This creates a phosphodiester intermediate: GlcNAc-α-P-mannose. nih.govwikipedia.org Structural analyses of the enzyme's catalytic domain, which contains a deep binding cavity for UDP-GlcNAc, suggest that the transfer occurs via a one-step mechanism. nih.govpnas.org This initial phosphorylation step is essential, as it "covers" the mannose residue in preparation for the second step in the pathway. nih.govnih.gov

Substrate Recognition and Specificity for Lysosomal Hydrolases

A remarkable feature of GlcNAc-1-phosphotransferase is its ability to selectively phosphorylate the approximately 60 different soluble lysosomal hydrolases while ignoring the multitude of other non-lysosomal glycoproteins that also pass through the Golgi and possess identical N-linked glycans. pnas.orgnih.gov This high degree of specificity is not based on the glycan structures themselves, but rather on the enzyme's ability to recognize a conformation-dependent protein determinant present on the surface of the lysosomal hydrolases. pnas.orgnih.gov

This recognition is mediated by multiple domains within the GlcNAc-1-phosphotransferase complex, primarily located on the α subunit. pnas.orgnih.gov Key recognition modules include two Notch repeat domains and a DNA methyltransferase-associated protein (DMAP) interaction domain. nih.gov Research has established that these domains are required for the selective recognition and binding of acid hydrolase substrates. pnas.orgnih.gov The γ-subunits also contribute to substrate binding. nih.govpnas.org The requirement for different combinations of these recognition domains can vary among individual lysosomal enzymes, highlighting a sophisticated mechanism for identifying a diverse set of substrates. nih.gov This multi-domain interaction ensures that only the appropriate enzymes destined for the lysosome are tagged for transport. nih.gov

Intracellular Localization and Retention within the Golgi Apparatus

The GlcNAc-1-phosphotransferase complex is localized and functions within the early cisternae of the Golgi apparatus, specifically the cis-Golgi network. pnas.orgnih.gov This precise positioning is critical, as it ensures that lysosomal enzymes are tagged with M6P shortly after their arrival from the endoplasmic reticulum and before they are sorted for transport to other destinations. nih.gov The retention of the enzyme complex within the Golgi is a dynamic process, likely involving mechanisms that prevent its forward movement with other cargo proteins. nih.gov The transmembrane domains of the α and β subunits are thought to play a crucial role in this retention. nih.govnih.gov General models for Golgi protein retention, such as interactions with the lipid bilayer or the formation of large oligomeric complexes (kin recognition), contribute to maintaining the steady-state localization of resident Golgi enzymes like GlcNAc-1-phosphotransferase. nih.govresearchgate.net Disease-causing mutations in the transmembrane domains of GNPTAB can impair its proper retention in the Golgi, leading to its mislocalization and subsequent degradation. nih.govnih.gov

Role of LYSET in GNPT Localization and Function

Recent research has identified a crucial accessory protein, Lysosomal Enzyme Trafficking Factor (LYSET), also known as TMEM251, that is essential for the function of the GlcNAc-1-phosphotransferase complex. nih.govnih.gov LYSET is a multi-pass transmembrane protein that resides in the Golgi apparatus. nih.govnih.gov Its primary role is to ensure the proper localization and stability of the GlcNAc-1-phosphotransferase complex. nih.govresearchgate.net

LYSET directly interacts with the GNPTAB protein, anchoring the entire phosphotransferase complex in the Golgi. nih.govnih.gov In the absence of LYSET, the GNPTAB subunits are not properly retained; instead, the complex is mislocalized from the Golgi to lysosomes, where it is degraded. nih.govnih.govresearchgate.net This mislocalization and degradation lead to a functional deficiency of GlcNAc-1-phosphotransferase, resulting in a failure to generate M6P tags on lysosomal enzymes. nih.govnih.gov Consequently, inherited pathogenic mutations in the LYSET gene cause a severe lysosomal storage disorder that phenotypically resembles mucolipidosis type II, underscoring LYSET's critical role in the M6P pathway. nih.govstanford.edu

N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme, UCE)

Role in Uncapping the Mannose-6-Phosphate Recognition Marker

Following the action of GlcNAc-1-phosphotransferase, the newly synthesized lysosomal hydrolases bear a "covered" phosphate group (GlcNAc-α-P-mannose). nih.govnih.gov The second and final enzymatic step in generating the functional M6P marker is catalyzed by N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, colloquially known as the "uncovering enzyme" (UCE). wikipedia.orgnih.govnih.gov This enzyme is encoded by the NAGPA gene. wikipedia.orgnih.gov

The function of UCE is to hydrolyze the phosphodiester bond, removing the terminal "covering" N-acetylglucosamine (GlcNAc) residue. wikipedia.orgnih.govresearchgate.net This action exposes the mannose-6-phosphate monoester, the definitive recognition marker that is subsequently bound by M6P receptors in the trans-Golgi network (TGN). nih.govnih.gov UCE is localized to the TGN, ensuring that the M6P signal is revealed in the same compartment where the M6P receptors reside and initiate the final transport to the lysosome. nih.govnih.govcapes.gov.br The enzyme is synthesized as an inactive proenzyme and is activated by the protease furin within the TGN, which ensures its activity is confined to the correct location. nih.gov

Referenced Compounds and Genes

| Name | Type | Function/Description |

| Mannose-6-phosphate (M6P) | Molecule | A carbohydrate recognition signal that targets enzymes to the lysosome. medlineplus.gov |

| GlcNAc-1-phosphotransferase | Enzyme Complex | Catalyzes the first step in M6P synthesis by adding GlcNAc-1-phosphate to mannose residues. medlineplus.govnih.govnih.gov |

| GNPTAB | Gene | Encodes the alpha (α) and beta (β) subunits of GlcNAc-1-phosphotransferase. medlineplus.govmedlineplus.govnih.gov |

| GNPTG | Gene | Encodes the gamma (γ) subunit of GlcNAc-1-phosphotransferase. wikipedia.orgmedlineplus.govmedlineplus.gov |

| Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) | Molecule | The sugar-nucleotide donor for the GlcNAc-1-phosphotransferase reaction. pnas.orgnih.gov |

| LYSET (TMEM251) | Protein | A Golgi-resident protein essential for the localization and stability of the GlcNAc-1-phosphotransferase complex. nih.govnih.gov |

| N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (UCE) | Enzyme | The "uncovering enzyme" that removes the GlcNAc cap to expose the final M6P marker. wikipedia.orgnih.govresearchgate.net |

| NAGPA | Gene | Encodes the uncovering enzyme (UCE). wikipedia.orgnih.gov |

| Furin | Enzyme | A protease that activates the UCE proenzyme in the trans-Golgi network. nih.gov |

| Mannose-6-phosphate receptors (MPRs) | Protein | Receptors in the trans-Golgi network that bind M6P-tagged enzymes for transport to lysosomes. nih.govnih.gov |

Mannose 6 Phosphate Receptor Mpr System and Lysosomal Enzyme Trafficking

Molecular Architecture and Ligand Binding Domains of Mannose-6-Phosphate (B13060355) Receptors

Two distinct but related mannose-6-phosphate receptors, the Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) and the Cation-Dependent Mannose-6-Phosphate Receptor (CD-MPR), are central to this process. wikipedia.orgnih.govnih.gov Both are type I transmembrane glycoproteins, characterized by a large N-terminal extracytoplasmic domain, a single transmembrane domain, and a short C-terminal cytoplasmic tail containing sorting signals. wikipedia.org

Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR/IGF-II Receptor)

The Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR), also known as the insulin-like growth factor II (IGF-II) receptor, is a large, multifunctional protein with a molecular weight of approximately 300 kDa. wikipedia.orgnih.gov Its substantial extracytoplasmic region is composed of 15 contiguous, homologous domains, each about 145-150 amino acids in length. wikipedia.orgnih.govnih.gov These domains, referred to as MRH (mannose 6-phosphate receptor homology) domains, share 14-38% sequence identity and a conserved positioning of cysteine residues involved in disulfide bonds. wikipedia.orgoup.com

The CI-MPR possesses multiple binding sites for M6P-containing ligands. High-affinity binding sites for mannose-6-phosphate have been identified in domains 3 and 9. wikipedia.orgnih.gov Domain 5 also binds M6P, but with a weaker affinity, and shows a preference for the phosphodiester Man-phosphate-GlcNAc, which is an intermediate in the M6P tagging pathway. wikipedia.org This allows the receptor to capture lysosomal enzymes that may have missed the final processing step. A fourth carbohydrate-recognition site has been identified in domain 15, which can bind both phosphomonoesters and phosphodiesters. oup.com The presence of multiple binding sites allows the CI-MPR to recognize a wide array of phosphorylated glycan structures on lysosomal hydrolases. wikipedia.org

In addition to its role in lysosomal trafficking, the CI-MPR has a distinct binding site for IGF-II located within domain 11. wikipedia.orgnih.govslu.se Sequences in domain 13 can enhance the affinity for IGF-II. nih.gov While the binding sites for M6P and IGF-II are separate, the binding of one ligand can influence the binding of the other. nih.gov The CI-MPR primarily exists as a dimer in the cell membrane. wikipedia.orgnih.gov

| Feature | Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) |

| Also Known As | IGF-II Receptor |

| Molecular Weight | ~300 kDa |

| Structure | Monomer (can dimerize) |

| Extracytoplasmic Domains | 15 homologous MRH domains |

| M6P Binding Sites | Domains 3, 5, 9, and 15 |

| Other Ligands | Insulin-like growth factor II (IGF-II) |

| Cation Dependence | Independent |

Cation-Dependent Mannose-6-Phosphate Receptor (CD-MPR)

The Cation-Dependent Mannose-6-Phosphate Receptor (CD-MPR) is a smaller protein, with a molecular weight of approximately 46 kDa. wikipedia.orgwikipedia.org Unlike the CI-MPR, its extracytoplasmic domain contains only a single P-type carbohydrate recognition domain. wikipedia.org The CD-MPR functions as a stable homodimer, with each monomer capable of binding a single mannose-6-phosphate residue. wikipedia.orgnih.govebi.ac.uk The dimer interface is formed by two five-stranded β-sheets. nih.gov

As its name suggests, the binding of M6P to the CD-MPR is enhanced by the presence of divalent cations, such as Mn²⁺. wikipedia.orgwikipedia.org However, these cations are not strictly essential for ligand binding in the human receptor. wikipedia.org The CD-MPR exhibits a dynamic structure, existing in at least two stable quaternary states: an "open" ligand-bound conformation and a "closed" ligand-free conformation. nih.gov This conformational change is influenced by pH and is crucial for the loading and unloading of its cargo. nih.govnih.gov

| Feature | Cation-Dependent Mannose-6-Phosphate Receptor (CD-MPR) |

| Molecular Weight | ~46 kDa |

| Structure | Homodimer (also exists as monomer and tetramer) |

| Extracytoplasmic Domains | 1 P-type carbohydrate recognition domain per monomer |

| M6P Binding Sites | One per monomer |

| Other Ligands | None known |

| Cation Dependence | Enhanced binding in the presence of divalent cations (e.g., Mn²⁺) |

Mechanisms of Lysosomal Hydrolase Sorting and Delivery

The journey of a lysosomal hydrolase from its synthesis to its final destination in the lysosome is a highly regulated process involving a series of sequential steps.

Mannose-6-Phosphate Tagging in the cis-Golgi Network

The process of marking a lysosomal hydrolase for delivery to the lysosome begins in the cis-Golgi network. bio-techne.comnih.govwikipedia.org Here, a specific recognition marker, the mannose-6-phosphate (M6P) tag, is added to the N-linked oligosaccharides of the hydrolase. nih.govwikipedia.org This is a two-step enzymatic process. nih.govoup.com

First, the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) recognizes a specific protein signal patch on the surface of the lysosomal hydrolase. oup.comnih.gov This enzyme then transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-phosphate) to the 6-hydroxyl group of one or more mannose residues on the N-linked oligosaccharide, creating a phosphodiester intermediate. nih.govoup.com

In the second step, which occurs in the trans-Golgi network, a second enzyme, α-N-acetylglucosaminidase (also known as the "uncovering enzyme"), removes the N-acetylglucosamine (GlcNAc) residue. nih.govoup.comnih.gov This exposes the mannose-6-phosphate moiety, which can now be recognized by the M6P receptors. wikipedia.orgnih.gov

| Enzyme | Location | Function |

| GlcNAc-1-phosphotransferase | cis-Golgi Network | Transfers GlcNAc-1-phosphate to mannose residues of lysosomal hydrolases. |

| α-N-acetylglucosaminidase (Uncovering Enzyme) | trans-Golgi Network | Removes the GlcNAc residue to expose the M6P recognition signal. |

Recognition and High-Affinity Binding of Lysosomal Hydrolases in the trans-Golgi Network (TGN)

Once the M6P tag is exposed, the lysosomal hydrolases are recognized by the CI-MPR and CD-MPR in the trans-Golgi network (TGN). wikipedia.orgnih.govoup.com The binding of the M6P-tagged hydrolases to the receptors is pH-dependent, with optimal binding occurring at the slightly acidic pH of the TGN (pH 6.5–6.7). wikipedia.orgnih.govwikipedia.org

The affinity of the receptors for M6P is in the micromolar range. wikipedia.org However, the interaction between the receptors and the multivalent lysosomal enzymes, which often present multiple M6P residues on their various N-glycans, results in a much higher avidity of binding, typically in the nanomolar range. oup.com This high-affinity interaction ensures the efficient capture and segregation of the lysosomal hydrolases from the bulk flow of secretory proteins. oup.com

Both receptors have similar affinities for terminal mannose-6-phosphate. wikipedia.org The structural basis for M6P recognition involves a set of hydrogen bonds between key amino acid residues in the receptor's binding pocket and the hydroxyl groups of the mannose residue. wikipedia.org

Formation of Clathrin-Coated Vesicles and Intracellular Budding

Following the binding of the M6P-tagged lysosomal hydrolases, the receptor-ligand complexes are concentrated into specific regions of the TGN membrane that are destined to become transport vesicles. nih.govresearchgate.net The cytoplasmic tails of the MPRs contain sorting signals that interact with adaptor protein (AP) complexes, which are components of the clathrin coat. nih.govdocumentsdelivered.com The best-characterized adaptor for this pathway is the AP-1 complex. mcgill.ca

These adaptor proteins act as a bridge, linking the MPRs to the clathrin protein lattice that assembles on the cytosolic side of the TGN membrane. nih.govjove.com The assembly of the clathrin coat drives the budding of the membrane, forming a clathrin-coated vesicle that encapsulates the receptor-hydrolase complexes. researchgate.netelsevierpure.comannualreviews.org These vesicles then detach from the TGN and are transported to the late endosomes. wikipedia.orgresearchgate.net The acidic environment of the late endosome (pH around 6.0) promotes the dissociation of the hydrolases from the MPRs. wikipedia.orgwikipedia.org The receptors are then recycled back to the TGN for another round of transport, while the hydrolases are delivered to the lysosomes. wikipedia.orgresearchgate.net

Transport to Endosomes and pH-Dependent Ligand Dissociation

The journey of newly synthesized lysosomal enzymes, tagged with mannose-6-phosphate (M6P), from the trans-Golgi network (TGN) to the lysosomes is a highly regulated process orchestrated by Mannose-6-Phosphate Receptors (MPRs). These receptors, which include the cation-independent (CI-MPR) and cation-dependent (CD-MPR) forms, bind to M6P-bearing ligands in the TGN. The resulting receptor-ligand complexes are then packaged into clathrin-coated vesicles for transport to endosomal compartments. molbiolcell.org

Upon arrival and fusion with early endosomes, the complexes traverse the endocytic pathway, moving from early to late endosomes. molbiolcell.orgmolbiolcell.org This transport is a critical step, as the internal environment of these compartments becomes progressively more acidic. The interaction between MPRs and their M6P-containing ligands is exquisitely pH-sensitive. Optimal binding occurs in the relatively neutral pH of the TGN (approximately 6.5). nih.gov As the vesicles mature into late endosomes, the internal pH drops to below 5.5. nih.gov This acidic environment triggers a conformational change in the receptor, leading to the dissociation of the lysosomal enzyme from the MPR. molbiolcell.orgnih.govnih.gov

Once released, the now-free lysosomal hydrolases remain in the late endosomes, which will eventually mature into or fuse with lysosomes to become part of the cell's degradative machinery. molbiolcell.org The unoccupied MPRs, having fulfilled their cargo-delivery function, are then sorted for recycling back to the TGN to initiate another round of enzyme transport. molbiolcell.orgnih.gov This pH-dependent release mechanism is a crucial control point, ensuring that the potent hydrolytic enzymes are only activated and contained within the appropriate lysosomal compartment, thereby preventing unwanted degradation of cellular components.

Recycling of Mannose-6-Phosphate Receptors to the TGN

The efficient retrieval of Mannose-6-Phosphate Receptors (MPRs) from endosomes back to the trans-Golgi Network (TGN) is essential for maintaining the supply of lysosomal hydrolases. nih.govmolbiolcell.org This retrograde transport pathway involves a series of sophisticated molecular machineries that recognize and sort the receptors into transport carriers destined for the TGN.

Involvement of Adaptor Protein 1 (AP1)

The Adaptor Protein 1 (AP-1) complex, a key component of clathrin coats, plays a dual role in MPR trafficking. While it is involved in the initial anterograde transport of MPR-ligand complexes from the TGN, it is also implicated in their retrograde transport from endosomes. biorxiv.orgnih.govresearchgate.net AP-1 is localized to both the TGN and early endosomes. biorxiv.org Studies have shown that a specific variant of the AP-1 complex, containing the γ2-adaptin subunit, is critically required for the retrieval of the Cation-Independent MPR (CI-MPR) from endosomes back to the TGN. nih.govresearchgate.net Depletion of this AP-1 variant leads to the accumulation of endocytosed CI-MPR in endosomes that are enriched with components of the retromer complex, highlighting AP-1's essential role in this specific recycling step. nih.govresearchgate.net

Role of the Retromer Complex

The retromer complex is a central player in the retrieval of transmembrane proteins, including MPRs, from endosomes to the TGN. nih.govrupress.org It is a multi-protein assembly that consists of two main subcomplexes: a cargo-selective trimer (Vps26, Vps29, and Vps35) and a membrane-remodeling dimer of sorting nexins (SNXs). nih.gov The Vps35 subunit directly interacts with the cytosolic tail of the CI-MPR, recognizing specific sorting signals to initiate the retrieval process. rupress.org Depletion of retromer components leads to the mis-sorting of CI-MPR to lysosomes for degradation, resulting in reduced cellular levels of lysosomal enzymes and swollen lysosomes. rupress.org This demonstrates the critical function of the retromer in preventing the degradation of the receptor and ensuring its availability for further rounds of transport. rupress.org

Rab GTPases and Associated Sorting Machineries (e.g., Rab9/TIP47, SNX1/2, SNX5/6)

The retrograde transport of MPRs is further regulated by a network of Rab GTPases and their effectors, which provide spatial and temporal control over vesicle formation and trafficking.

Rab9/TIP47 Pathway : The Rab9 GTPase is localized to late endosomes and is essential for the recycling of both CI-MPR and CD-MPR to the TGN. mrc.ac.uknih.govmolbiolcell.org Rab9, in its active GTP-bound state, recruits a cytosolic adaptor protein called Tail-Interacting Protein of 47 kDa (TIP47). molbiolcell.orgresearchgate.net TIP47 has the unique ability to bind directly to both Rab9 and the cytoplasmic domains of the MPRs. researchgate.netnih.gov The interaction with Rab9 enhances the affinity of TIP47 for the MPRs, facilitating the efficient collection of cargo into transport vesicles forming from the late endosome. molbiolcell.orgresearchgate.net This mechanism ensures that receptor recruitment is spatially restricted to the Rab9-containing microdomain on the late endosome membrane. molbiolcell.orgnih.gov The stability of Rab9 itself is dependent on its interaction with TIP47, highlighting a co-dependent relationship in this transport step. molbiolcell.org

Sorting Nexins (SNX1/2, SNX5/6) : Sorting nexins containing a BAR domain (SNX-BARs) are crucial for sensing and inducing membrane curvature, leading to the formation of transport tubules from endosomes. The retromer complex collaborates with specific sorting nexins, primarily SNX1, SNX2, SNX5, and SNX6. nih.govnih.gov SNX1 and SNX2 can form homodimers or heterodimers and are essential for the association of the main retromer trimer with the endosomal membrane and for the retrieval of the CI-MPR. nih.gov SNX5 and SNX6 also form heterodimers with SNX1 or SNX2 and are involved in retromer-mediated transport. nih.govplos.org These SNX-BAR proteins are thought to be part of a complex known as the "Endosomal SNX-BAR Sorting Complex for Promoting Exit" (ESCPE-1), which drives the formation of tubules for cargo recycling from endosomes to the TGN. nih.gov The interaction of these sorting nexins with the membrane and the core retromer machinery is fundamental for the physical process of segregating MPRs into recycling pathways. nih.govplos.org

Mannose-6-Phosphate Receptor-Independent Trafficking Pathways for Lysosomal Enzymes

While the MPR system is the primary pathway for targeting the majority of soluble lysosomal enzymes in many cell types, evidence clearly indicates the existence of alternative, MPR-independent mechanisms. nih.govbiologists.com The necessity for such pathways is highlighted by the viability of mice lacking both MPRs and by observations in human I-cell disease, where a deficiency in the M6P tag synthesis does not completely abolish the transport of all lysosomal enzymes to lysosomes. biologists.com These alternative routes are often cell-type specific and rely on other receptors or sorting mechanisms. biologists.com

Two of the most well-characterized MPR-independent receptors are the Lysosomal Integral Membrane Protein-2 (LIMP-2) and sortilin. molbiolcell.orgnih.gov

LIMP-2 : This type III lysosomal integral membrane protein has been unequivocally shown to function as a specific transport receptor for the lysosomal enzyme β-glucocerebrosidase (GCase). nih.gov LIMP-2 binds to GCase in the endoplasmic reticulum and mediates its transport through the Golgi apparatus to the lysosomes, bypassing the need for an M6P modification.

Sortilin : Sortilin is a multifunctional receptor that participates in the trafficking of several proteins to the lysosome. nih.gov It has been implicated in the transport of various lysosomal enzymes, including acid sphingomyelinase and certain cathepsins, as well as sphingolipid activator proteins like prosaposin and the GM2 activator protein. nih.gov Sortilin binds its ligands in the TGN and delivers them to the endo-lysosomal system.

These receptor-mediated pathways demonstrate that the cell has evolved redundant and specialized mechanisms to ensure the proper localization of the diverse array of lysosomal hydrolases essential for cellular homeostasis.

Cellular and Physiological Roles of Mannose Phosphates Beyond Lysosomal Enzyme Targeting

Regulation of Cellular Signaling Pathways via MPRs

The cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR), also known as the IGF-II receptor, plays a significant role in regulating cellular signaling pathways, primarily through its interaction with insulin-like growth factor-II (IGF-II). unisciel.frnih.govjneurosci.org The CI-MPR binds IGF-II at the cell surface, mediating its internalization and subsequent degradation in lysosomes, thereby controlling extracellular IGF-II levels. unisciel.frnih.gov This interaction is not merely for clearance; it can trigger specific biological responses. For instance, IGF-II binding to the CI-MPR in certain nonneuronal tissues has been shown to stimulate Na+/H+ exchange and inositol (B14025) triphosphate (IP3) production. jneurosci.org Furthermore, the CI-MPR has been identified as being coupled to a G-protein, and its activation by specific IGF-II analogs can potentiate the release of neurotransmitters like acetylcholine (B1216132) in neuronal tissues. jneurosci.org

The CI-MPR's influence extends to cell proliferation and growth regulation. It has been observed that the CI-MPR can block IGF-II-stimulated DNA synthesis in hepatocytes and fibroblasts. nih.gov Moreover, increased expression of the M6P/IGF-IIR in breast cancer cells has been linked to altered signaling pathways, including reduced phosphorylation of the IGF-I receptor and p44/42 MAPK, which in turn modulates tumorigenic properties. nih.gov These findings suggest that the CI-MPR acts as a signaling hub, integrating growth factor cues to influence cellular behavior. nih.govnih.gov

Influence on Cell Adhesion and Recognition Processes

While the primary role of M6P in cell recognition is through the MPRs' binding of M6P-tagged lysosomal enzymes, evidence suggests broader implications in cell adhesion. Studies investigating cell surface enzymatic activities have indicated that mannose-6-phosphate can inhibit cell attachment to certain substrates. semanticscholar.org Specifically, in experiments with ovalbumin-coated surfaces, mannose tetrasaccharides and α-1,4-L-mannonolactone showed strong inhibition of fibroblast adhesion, with mannose-6-phosphate exhibiting weaker inhibitory activity. semanticscholar.org This suggests that M6P, or structures that interact with M6P-binding sites, can play a role in modulating cell-substrate interactions, potentially through mechanisms involving cell surface glycosidases or lectin-like interactions. semanticscholar.org

Modulation of Immune Responses

Impact on B Cell Functions and Humoral Immunity

The mannose-6-phosphate (M6P) pathway is critical for the proper functioning of B cells and the development of humoral immunity. nih.govnih.gov Research indicates that M6P-dependent transport routes are essential for B cell functions in vivo. nih.govnih.gov Mice deficient in the formation of M6P residues exhibit a significant loss of cathepsin proteases within B cells, leading to lysosomal dysfunction. nih.govnih.gov This dysfunction results in the accumulation of storage material, impaired antigen processing and presentation, and subsequent defects in B cell maturation and antibody production. nih.govnih.gov Clinically, M6P deficiency has been associated with impaired serum immunoglobulin levels and reduced antibody responses to vaccination in patients. nih.govnih.gov Studies on mucolipidosis type II (MLII) B cells, which are characterized by M6P pathway defects, show impaired proliferation, differentiation, and antigen presentation, ultimately leading to reduced immunoglobulin production. nih.gov

Antigen Processing and Presentation in Immune Cells

The efficiency of antigen processing and presentation by immune cells is closely linked to the activity of lysosomal enzymes, many of which require M6P sorting signals for their proper intracellular transport and localization. nih.govnih.gov Consequently, defects in the M6P pathway can directly impact these crucial immunological functions. nih.govnih.gov For instance, impaired antigen fragmentation and presentation in B cells and DCs has been observed in conditions with defective M6P pathways. nih.govnih.gov

Furthermore, the mannose receptor (MR), a C-type lectin highly expressed on APCs like DCs and macrophages, plays a key role in recognizing mannosylated structures. researchgate.netplos.org Mannosylation of antigens, such as virus-like particles (VLPs), significantly enhances their uptake by APCs, including B cells, through MR-mediated pathways. plos.org This enhanced internalization leads to more efficient antigen presentation on MHC class I and II molecules, thereby boosting both cell-mediated and humoral immune responses. plos.orgtandfonline.com While the MR is crucial for recognizing mannose-containing ligands, studies have also shown that mannosylated proteins or peptides are presented more efficiently by DCs compared to their non-mannosylated counterparts, underscoring the importance of mannose recognition in immune processing. plos.orgoup.com However, it is important to note that the MR's role in enhancing glycoprotein (B1211001) antigen processing and presentation may not be universal across all cell types, as demonstrated in some experimental systems. oup.com

Role of Mannose-6-Phosphate Receptor in Cell Growth and Motility

Beyond its canonical role in lysosomal enzyme transport, the CI-MPR is recognized for its involvement in regulating cell growth and motility, often acting as a tumor suppressor. unisciel.frresearchgate.netnih.gov The CI-MPR binds IGF-II, a potent mitogen, and its internalization and degradation of IGF-II help prevent excessive levels of this growth factor, which is particularly important during embryonic development. unisciel.fr The receptor also facilitates the activation of the latent precursor of transforming growth factor-β1 (TGF-β1) and mediates the uptake of granzyme B, a molecule involved in cytotoxic T-cell-induced apoptosis, further contributing to its growth-regulatory functions. unisciel.fr

Evidence directly linking CI-MPR expression levels to cell growth and motility comes from studies on cancer cells. For example, increasing the expression of the M6P/IGF-IIR in MDA-MB-231 breast cancer cells significantly reduced their ability to form tumors in vivo and decreased their growth rate. nih.gov In vitro experiments also showed that elevated M6P/IGF-IIR expression was associated with reduced cellular invasiveness and motility. nih.gov These effects were correlated with reduced phosphorylation of the IGF-I receptor and p44/42 MAPK signaling pathways. nih.gov Additionally, the CI-MPR's interaction with other extracellular molecules, such as the urokinase-type plasminogen activator receptor (uPAR), has been implicated in modulating cell adhesion and migration. nih.gov In some nonneuronal tissues, the IGF-II/M6P receptor has been shown to mediate specific biological responses, including the motility of human rhabdomyosarcoma cells, after IGF-II binding. jneurosci.org Collectively, these findings underscore the CI-MPR's significant role in controlling cell proliferation, invasion, and movement, often through pathways modulated by IGF-II. unisciel.frnih.govjneurosci.orgnih.gov

Data Tables

Table 1: Impact of M6P Pathway Dysfunction on B Cell Function and Humoral Immunity

| Parameter Affected | Observation in M6P Deficiency/Dysfunction |

| Cathepsin Proteases in B Cells | Significant loss nih.govnih.gov |

| Lysosomal Dysfunction in B Cells | Present, with accumulation of storage material nih.govnih.gov |

| Antigen Processing and Presentation | Impaired nih.govnih.gov |

| B Cell Maturation | Defects nih.govnih.gov |

| Antibody Production | Impaired nih.govnih.gov |

| Serum Immunoglobulin Levels | Impaired nih.govnih.gov |

| Antibody Responses to Vaccination | Impaired nih.govnih.gov |

Table 2: Effect of Increased M6P/IGF-IIR Expression on Breast Cancer Cell Properties

| Property Affected | Observation with Increased M6P/IGF-IIR Expression |

| Tumor Formation in Nude Mice | Greatly reduced ability nih.gov |

| Tumor Growth Rate (in vivo) | Markedly reduced nih.gov |

| IGF-II Uptake | 2-fold reduced nih.gov |

| Cellular Invasiveness | Reduced nih.gov |

| Cellular Motility | Reduced nih.gov |

| IGF-I Receptor Phosphorylation | Reduced nih.gov |

| p44/42 MAPK Phosphorylation | Reduced nih.gov |

Compound Name List:

Mannose phosphate (B84403) (M6P)

Mannose-6-Phosphate (M6P) receptors (MPRs)

Cation-dependent mannose 6-phosphate (CD-MPR) receptor

Cation-independent mannose 6-phosphate (CI-MPR) receptor

Insulin-like growth factor-II (IGF-II) receptor

Insulin-like growth factor-II (IGF-II)

Transforming growth factor-β1 (TGF-β1)

Granzyme B

Cathepsin proteases

Urokinase-type plasminogen activator receptor (uPAR)

Mannose Receptor (MR)

CD206

Dendritic cells (DCs)

B cells

Lysosomal enzymes / hydrolases

Virus-like particles (VLPs)

p44/42 MAPK

Research Methodologies for Studying Mannose Phosphate and Its Pathways

Glycoanalytical and Proteomic Techniques

N-terminomics for Proteolytic Event Profiling

N-terminomics is a powerful mass spectrometry-based analytical approach that enables the comprehensive profiling of proteolytic events by identifying and quantifying the natural and neo-N-termini of proteins. This methodology is crucial for understanding the "degradome" of biological samples and identifying substrates of proteases.

Terminal amine isotopic labeling of substrates (TAILS) is a prominent N-terminomics technique used to distinguish between mature protein N-termini and newly generated N-termini resulting from proteolytic cleavage acs.orgnih.govmdpi.com. This method involves labeling the free N-terminal amines of peptides, followed by enrichment and mass spectrometry analysis. Studies have utilized TAILS to investigate the effects of mannose treatment on melanoma cell lines, revealing significant rearrangements in the proteome and degradome, including changes in protein turnover and the profile of active proteases acs.orgnih.govresearchgate.net. For instance, such analyses have helped identify how alterations in Mannose Phosphate (B84403) Isomerase (MPI) functional status influence these cellular processes acs.orgresearchgate.net. Other N-terminomics strategies, such as combinatorial fractional diagonal chromatography (COFRADIC) and subtiligase-based methods, also contribute to protease substrate discovery and profiling in various biological samples, including cancer cells and tumor tissues mdpi.com.

Structural Biology Approaches (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into the three-dimensional structures of enzymes and receptors involved in Mannose Phosphate metabolism and recognition. These studies are vital for understanding enzyme mechanisms, substrate binding, and protein-ligand interactions.

The enzyme this compound Isomerase (MPI), which catalyzes the interconversion of Mannose-6-Phosphate (B13060355) (M6P) and Fructose-6-Phosphate (B1210287) (F6P), has been a significant target for structural studies. X-ray crystal structures of MPI from various sources, such as Candida albicans and Salmonella typhimurium, have been determined at high resolutions (e.g., 1.67 Å rcsb.org). These structures reveal MPI as a multi-domain protein, often with a bound zinc ion essential for its catalytic activity ebi.ac.ukiucr.orgpdbj.org. Studies of MPI complexed with substrates like Fructose-6-Phosphate (F6P) and metal ions (Zn²⁺, Yttrium) have elucidated key residues involved in catalysis, such as His99, Lys132, His131, and Asp270, suggesting an acid-base catalysis mechanism involving proton transfer rcsb.orgiucr.org.

Beyond MPI, structural studies have also focused on the Mannose-6-Phosphate Receptors (MPRs), which are crucial for lysosomal enzyme targeting. The cation-independent Mannose 6-Phosphate Receptor (CI-MPR) and the cation-dependent Mannose 6-Phosphate Receptor (CD-MPR) recognize M6P tags on lysosomal enzymes. Structural analyses, including NMR spectroscopy and X-ray crystallography, have provided detailed insights into how these receptors bind to M6P-modified oligosaccharides and phosphodiester-containing lysosomal enzymes, identifying specific binding sites and residues responsible for recognition pnas.orgnih.gov. Furthermore, structural studies have been conducted on other enzymes in the M6P pathway, such as N-acetylglucosamine-1-phosphotransferase (GNPT) and the N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme), revealing their mechanisms and potential roles in lysosomal storage diseases pnas.orgresearchgate.net.

Table 1: Structural Insights into this compound Isomerase (MPI)

| Enzyme Source | Method | Resolution | Bound Ligands/Ions | Key Findings/Residues Identified | Citations |

| Candida albicans | X-ray Crystallography | 1.7 Å | Bound Zinc ion | 3 domains; active site cavity for M6P/F6P; zinc essential for activity | ebi.ac.uk |

| Salmonella typhimurium | X-ray Crystallography | 1.67 Å | Apo form | No metal bound | rcsb.org |

| Salmonella typhimurium | X-ray Crystallography | N/A | Holo form (Zn²⁺) | Zn²⁺ bound; active site loop conformational changes | rcsb.orgiucr.org |

| Salmonella typhimurium | X-ray Crystallography | N/A | Yttrium, Zn²⁺, F6P | Yttrium at inhibitory site; Zn²⁺ + F6P complex; catalytic residues identified | rcsb.orgiucr.org |

| Salmonella typhimurium | X-ray Diffraction | 1.94 Å | Zinc, Yttrium | Implications for catalytic mechanism (acid-base catalysis) | pdbj.org |

In Vitro and Ex Vivo Model Systems (e.g., Patient-Derived Fibroblasts, Cell Lines)

In vitro and ex vivo model systems are indispensable for studying the functional consequences of this compound metabolism and its related pathways in a controlled environment. These models range from established cell lines to primary cells derived from patients, offering diverse avenues for investigation.

Cell lines, such as glioma cell lines (U-251, SKMG-3), have been employed to investigate the role of this compound Isomerase (MPI) in regulating receptor tyrosine kinase signaling. Studies involving MPI knockdown via shRNA or siRNA in these cell lines demonstrated reduced proliferation and impaired Fibroblast Growth Factor Receptor (FGFR) family signaling, offering insights into potential therapeutic targets plos.org. Melanoma cell lines (A375, WM1366) have been used to explore the impact of mannose treatment on cellular proteomes and degradomes, employing N-terminomics to map downstream effects of metabolic rewiring acs.orgnih.govresearchgate.net. Colorectal cancer (CRC) cell lines (HCT116, HCT116 p53−/−, HCT116-5FUR) have been utilized to assess the growth-inhibitory effects of mannose and its synergy with chemotherapy, correlating sensitivity with MPI levels mdpi.com.

Patient-derived cells, particularly fibroblasts, are crucial for studying genetic disorders affecting glycosylation. For instance, patient-derived fibroblasts from Congenital Disorders of Glycosylation type Ib (CDG-Ib), which are deficient in MPI, have been used to study the direct contribution of exogenous mannose to N-glycan synthesis and to assess the efficacy of mannose supplementation nih.gov. In the context of Fabry disease, fibroblasts have served as models to investigate the mannose-6-phosphate receptor pathway's role in enzyme uptake and lysosomal delivery springermedizin.de. Furthermore, ex vivo models, such as human skin explants and tendon explants, have been used to study the effects of Mannose-6-Phosphate (M6P) complexes on cellular processes like fibroblast proliferation, migration, and extracellular matrix remodeling plos.orgnih.gov.

Table 2: In Vitro and Ex Vivo Models in this compound Research

| Model System | Primary Focus of Study | Specific Methodologies Employed | Citations |

| Glioma Cell Lines (U-251, SKMG-3) | Role of MPI in FGFR signaling and cell proliferation; effect of MPI inhibition. | shRNA/siRNA knockdown, MTS assays, cell counting, Western blotting | plos.org |

| Melanoma Cell Lines (A375, WM1366) | Impact of mannose treatment on proteome and degradome; N-terminomics analysis. | TAILS (N-terminomics), proteomic profiling, enzyme activity assays | acs.orgnih.govresearchgate.net |

| Colorectal Cancer Cell Lines | Growth inhibition by mannose; synergy with 5-FU; correlation of sensitivity with MPI levels. | MTT assay, in silico analysis of PMI levels, flow cytometry, xenograft models | mdpi.com |

| Patient-Derived Fibroblasts | N-glycosylation in CDG-Ib; lysosomal enzyme uptake via M6PR pathway in Fabry disease. | Mannose supplementation, enzyme replacement therapy studies, N-glycosylation analysis | nih.govspringermedizin.de |

| Human Skin Explants | Effect of Mannose-6-Phosphate complex on skin matrix restructuration and biomechanical properties. | Transcriptomic analysis, immunohistochemistry for structural proteins (Collagen V, Fibulin 1, Tenascin C) | nih.gov |

| Human Tendon Explants | Effect of Mannose-6-Phosphate (M6P) on fibroblast migration and proliferation. | Ex vivo culture, cell migration/proliferation assays | plos.org |

| Cell Lines (T47D, MDA468, BT549) | M6P modification of myeloperoxidase (MPO). | Immunoprecipitation, immunoblotting with M6P-specific antibodies, glycosidase treatment | researchgate.net |

| Cell Lines (BW5147, P388D1, MOPC 315) | Biosynthesis of Mannose-6-Phosphate Receptor. | Pulse-chase labeling with [³H]mannose, immunoprecipitation | psu.edu |

Compound List

Alanine

2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN)

Cathepsin B

Cathepsin D

Collagen V

D-mannose

D-mannose-6-Phosphate

D-mannose-6-Phosphate complex

Fibulin 1

Fructose-6-phosphate (F6P)

GDP-mannose

Glucose

Glycosaminoglycans (GAGs)

Hexokinase (HK)

Lactate

Mannose

this compound (M6P)

Mannose-6-Phosphate Isomerase (MPI)

Myeloperoxidase (MPO)

N-acetylglucosamine (GlcNAc)

N-acetylglucosamine-1-phosphate

N-acetylglucosamine-1-phosphodiester

N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (NAGPA/Uncovering Enzyme)

N-acetylglucosamine-1-phosphotransferase (GNPT)

N-glycans

Phosphoenolpyruvate

Phosphomannose mutase 2 (PMM2)

Pyruvate

Ribose-5-phosphate

Sialic acid

Sulfate

Tenascin C

UDP-N-acetylglucosamine

Future Directions and Emerging Research Avenues in Mannose Phosphate Biology

Elucidating Novel Regulatory Mechanisms of Mannose Phosphorylation and Glycan Tagging

The precise tagging of lysosomal enzymes with mannose 6-phosphate (M6P) is a critical cellular process, and future research aims to uncover more sophisticated layers of its regulation. The core machinery involves two key enzymes in the Golgi apparatus: GlcNAc-1-phosphotransferase (GNPT) and the "uncapping enzyme" (UCE). nih.gov GNPT, composed of α, β, and γ subunits, recognizes and phosphorylates mannose residues on newly synthesized lysosomal hydrolases. nih.govnih.gov UCE then removes the N-acetylglucosamine (GlcNAc) cap to expose the M6P recognition marker. nih.gov

A significant recent discovery has been the identification of the lysosomal enzyme trafficking factor (LYSET), a crucial component for the correct localization and function of GNPT. embopress.org This finding has opened up new avenues to investigate how the GNPT/LYSET complex is assembled, regulated, and localized within the cis-Golgi. nih.govembopress.org Future studies will likely focus on:

Structural and Functional Analysis of GNPT/LYSET: High-resolution structural studies are needed to understand how LYSET interacts with the GNPTAB and GNPTG subunits and how this complex specifically recognizes over 60 different lysosomal hydrolases amidst a sea of other glycoproteins. nih.govembopress.org

Regulation of GNPT Activity: Beyond substrate recognition, little is known about how the catalytic activity of GNPT itself is regulated. Research into post-translational modifications of the GNPT subunits or the influence of the Golgi's local microenvironment could reveal novel control mechanisms.

Golgi Quality Control: Emerging evidence suggests a link between glycan-based protein targeting and Golgi quality control mechanisms. embopress.org Investigating how the cell monitors the fidelity of M6P tagging and deals with improperly tagged or untagged hydrolases is a key area for future exploration. This includes understanding the role of retrograde transport within the Golgi, potentially mediated by COPI-coated vesicles and adaptor proteins like GOLPH3. embopress.org

Unraveling these regulatory networks is fundamental, as defects in this pathway lead to severe lysosomal storage disorders like Mucolipidosis II and III, where the failure to generate the M6P signal causes missorting and secretion of multiple lysosomal enzymes. nih.gov

Exploring Undiscovered Functions and Interactions of Mannose Phosphates and their Receptors

The two primary mannose 6-phosphate receptors, the cation-independent (CI-MPR) and cation-dependent (CD-MPR), are central to lysosomal biogenesis. wikipedia.org They recognize M6P-tagged ligands in the trans-Golgi network (TGN) and transport them to endosomes. wikipedia.orgwikipedia.org While this trafficking function is well-established, there is a growing appreciation for the broader roles these receptors play, particularly the CI-MPR.

Future research is focused on expanding our knowledge of the M6P receptor interactome and its functional consequences:

Novel M6P-Bearing Ligands: While the primary ligands are lysosomal hydrolases, studies have shown that other proteins, such as the cytokine leukemia inhibitory factor (LIF), can also be mannose-phosphorylated, affecting their secretion and signaling. researchgate.net Identifying the full spectrum of M6P-modified proteins could reveal unexpected regulatory roles for this pathway in diverse cellular processes.

Receptor Trafficking and Sorting: The intracellular journey of the MPRs is complex, involving cycles between the TGN and endosomes. wikipedia.org The mechanisms governing this trafficking, including interactions with adaptor proteins like AP-1 and the sorting protein PACS-1, are still being fully elucidated. unisciel.frnih.gov Understanding how these sorting decisions are made and regulated is crucial.

Cell Surface Functions: A significant portion of the CI-MPR is located on the cell surface, where it internalizes extracellular M6P-tagged ligands for delivery to lysosomes, a process central to enzyme replacement therapy (ERT) for lysosomal diseases. wikipedia.orgunmc.edu It also binds several non-M6P ligands, modulating processes like cell growth and viral entry. nih.gov Exploring the full range of cell-surface interactions and their signaling outcomes is a major frontier.

Developing Advanced Analytical Tools for Comprehensive Glycoproteomics and Glycan Profiling

The study of mannose phosphorylation is inherently linked to the broader field of glycoproteomics, which aims to characterize the complex array of glycan structures on proteins. The heterogeneity of glycosylation presents a significant analytical challenge. nih.gov Future progress depends heavily on the development of more powerful and integrated analytical technologies.

Key areas of development include:

Mass Spectrometry (MS) Techniques: Advances in MS are the cornerstone of glycoproteomic analysis. portlandpress.com Methodologies like data-dependent acquisition (DDA) and data-independent acquisition (DIA) are being refined for greater sensitivity and accuracy in quantifying intact glycopeptides. portlandpress.com These techniques allow for site-specific analysis, revealing which specific asparagine residues on a protein are glycosylated and with what type of glycan. portlandpress.com

Glycoproteomic Software: Analyzing the vast datasets generated by MS requires sophisticated software. Tools like Byonic, Protein Prospector, MSFraggerGlyco, and pGlyco3 use different algorithms to identify glycopeptides from complex spectra. nih.gov Ongoing efforts focus on improving the accuracy of these tools, standardizing data analysis pipelines, and enabling more meaningful comparisons between different software platforms. nih.gov

Novel Glycan Probes and Arrays: To study the binding specificities of M6P receptors and other glycan-binding proteins, researchers rely on glycan microarrays. biorxiv.orgnih.gov The development of novel, multifunctional glycan probes allows for more versatile array construction (e.g., covalent vs. noncovalent) and improved quality control. biorxiv.org Genetically-encoded fluorescent reporters are also being designed to track the M6P pathway in living cells, offering spatiotemporal insights into hydrolase trafficking under various physiological and pathological conditions. molbiolcell.org

These advanced tools will be indispensable for mapping the full "glycoproteome," understanding how it changes in disease, and identifying biomarkers for diagnosis and therapy monitoring. nih.govmdpi.com

Investigating Interplay with Other Cellular Metabolic and Signaling Networks

Mannose phosphate (B84403) is not an isolated entity but is integrated within the cell's broader metabolic and signaling landscape. Its metabolism is closely connected to glycolysis, the pentose (B10789219) phosphate pathway (PPP), and protein glycosylation pathways. numberanalytics.commdpi.com

Emerging research is actively investigating these connections:

Metabolic Reprogramming in Cancer: Cancer cells exhibit altered metabolism, often with increased reliance on glycolysis and the PPP. Recent studies have shown that mannose can interfere with glucose metabolism in cancer cells. mdpi.com The accumulation of intracellular mannose-6-phosphate (B13060355) can inhibit key enzymes like hexokinase, phosphoglucose (B3042753) isomerase, and G6PD, thereby disrupting both glycolysis and the PPP. mdpi.com This metabolic disruption can suppress tumor growth and enhance the efficacy of chemotherapies like 5-fluorouracil, making the mannose pathway a potential target for anti-cancer strategies. mdpi.com

Signaling Pathway Crosstalk: The CI-MPR, through its binding of non-glycan ligands, directly intersects with major signaling pathways. Its interaction with Insulin-like Growth Factor II (IGF-II) is a prime example. By binding and internalizing IGF-II for degradation, the CI-MPR acts as a tumor suppressor, reducing the amount of IGF-II available to bind to its mitogenic receptor. unmc.edunih.gov Further research is needed to identify other signaling molecules that are regulated by MPRs and to understand the downstream consequences of these interactions.